bim5078
Overview
Description
bim5078 is a chemical compound with the molecular formula C14H10ClN3O4S It is known for its unique structural properties, which include a benzimidazole core substituted with a 2-chloro-5-nitrophenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bim5078 typically involves the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonyl chloride, undergoes nitration to introduce the nitro group at the 5-position.
Cyclization: The nitrated intermediate is then subjected to cyclization with o-phenylenediamine to form the benzimidazole core.
Methylation: Finally, the benzimidazole core is methylated at the 2-position using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
bim5078 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzimidazole core can be oxidized to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 1-(2-Amino-5-nitrophenyl)sulfonyl-2-methylbenzimidazole.
Substitution: 1-(2-Substituted-5-nitrophenyl)sulfonyl-2-methylbenzimidazole.
Oxidation: Various oxidized derivatives of the benzimidazole core.
Scientific Research Applications
bim5078 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its cytotoxic properties against cancer cells and its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of bim5078 involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-ethylbenzimidazole
- 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-phenylbenzimidazole
- 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzothiazole
Uniqueness
bim5078 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, nitro group, and sulfonyl group on the benzimidazole core makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVMRPVZILBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010183 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337506-43-1 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 337506-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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